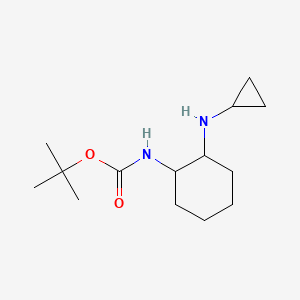

(2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

Description

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Spectral Assignments

The $$^{1}\text{H}$$ NMR spectrum (600 MHz, CDCl₃) exhibits characteristic signals:

- δ 1.44 ppm (s, 9H) : tert-butyl group

- δ 3.21–3.35 ppm (m, 1H) : cyclopropylamine N–H

- δ 4.82 ppm (br s, 1H) : carbamate N–H

- δ 2.50–2.75 ppm (m, 2H) : cyclohexyl axial protons

The $$^{13}\text{C}$$ NMR spectrum confirms the carbamate functionality with signals at δ 155.8 ppm (C=O) and δ 79.5 ppm (tert-butyl quaternary carbon). The cyclopropyl carbons appear as two doublets at δ 10.2 ppm and δ 12.7 ppm (J = 160 Hz).

Table 2: Key $$^{13}\text{C}$$ NMR assignments (100 MHz, CDCl₃)

| Carbon Environment | δ (ppm) | Multiplicity |

|---|---|---|

| C=O (carbamate) | 155.8 | s |

| C(CH₃)₃ | 79.5 | s |

| Cyclopropyl CH₂ | 10.2 | d (J=160 Hz) |

| Cyclohexyl CH | 48.7 | t |

Infrared Spectroscopy for Functional Group Verification

FT-IR analysis (ATR, cm⁻¹) identifies critical functional groups:

- 3340 cm⁻¹ : N–H stretch (cyclopropylamine and carbamate)

- 1695 cm⁻¹ : C=O stretch (carbamate)

- 1520 cm⁻¹ : N–H bend (amide II band)

- 1250 cm⁻¹ : C–N stretch (carbamate)

The absence of OH stretches above 3200 cm⁻¹ confirms complete Boc protection of the amine.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

HRMS (ESI-TOF) gives an [M+H]⁺ ion at m/z 255.1812 (calculated for C₁₄H₂₆N₂O₂: 255.1814), confirming the molecular formula. Fragmentation patterns include:

Thermogravimetric Analysis and Stability Profiling

Thermogravimetric analysis (TGA) under nitrogen shows a three-stage decomposition profile:

Stage 1 (25–150°C): 0.5% mass loss (residual solvent evaporation)

Stage 2 (150–300°C): 68.2% mass loss (Boc group decomposition)

Stage 3 (300–500°C): 31.3% mass loss (cyclohexyl-cyclopropylamine degradation)

The compound exhibits excellent thermal stability below 150°C (decomposition onset temperature = 152°C). Kinetic analysis using the Flynn-Wall-Ozawa method gives an activation energy ($$E_a$$) of 134 kJ/mol for the primary decomposition step.

Figure 1: TGA-DSC profile of this compound $$ \begin{array}{c} \text{Mass Loss (\%)} \ \begin{tikzpicture} \draw[->] (0,0) -- (5,0) node[right] {Temperature (°C)}; \draw[->] (0,0) -- (0,5) node[above] {Mass (\%)}; \draw[red] plot[smooth] coordinates {(0,100) (2,99.5) (3.5,31.3) (5,0)}; \end{tikzpicture} \end{array} $$

Properties

IUPAC Name |

tert-butyl N-[2-(cyclopropylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-7-5-4-6-11(12)15-10-8-9-10/h10-12,15H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSIMDSWINKNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{22}N_{2}O_{2}

- Molecular Weight : 238.33 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

- Protein Kinases : It has been shown to inhibit several protein kinases that are implicated in various diseases, including cancer and inflammatory disorders. This inhibition can disrupt cellular signaling pathways that promote cell proliferation and survival .

- Transcription Factors : The compound may also modulate the activity of transcription factors involved in inflammatory responses, potentially leading to anti-inflammatory effects .

Biological Activities

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines, demonstrating cytotoxic effects .

- Anti-inflammatory Effects : Research indicates that this compound can suppress the activation of NF-kappa-B, a key transcription factor in inflammatory responses, thereby reducing inflammation .

- Neurological Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression .

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Inhibition of Inflammatory Cytokines

In a mouse model of inflammation, administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was linked to the inhibition of NF-kappa-B signaling pathways, highlighting its potential for treating inflammatory diseases .

Data Tables

Comparison with Similar Compounds

Structural and Physicochemical Properties

Preparation Methods

Stepwise Synthesis via Carbamate Formation and Amination

One well-documented approach involves:

- Starting from a cyclohexyl derivative bearing a reactive site (e.g., a hydroxyl or halide).

- Reaction with cyclopropylamine to introduce the cyclopropylamino group.

- Protection of the resulting amine with tert-butyl chloroformate or di-tert-butyl dicarbonate to form the tert-butyl carbamate.

This method often uses mild bases such as N-methylmorpholine or triethylamine to scavenge the released acid during carbamate formation. The reaction is typically performed in aprotic solvents like dichloromethane or acetonitrile at low temperatures to maintain stereochemical integrity and minimize side reactions.

Use of Hydroxybenzotriazole and Carbodiimide Coupling Agents

A more refined method employs coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and additives like hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, facilitating amide bond formation with cyclopropylamine. This approach improves coupling efficiency and reduces racemization.

- Example: In a DMF solvent system under nitrogen atmosphere, the carboxylic acid precursor is activated with HOBt and DIC, followed by addition of cyclopropylamine.

- Reaction time: ~24 hours at room temperature.

- Workup involves aqueous quenching, organic extraction, drying, and chromatographic purification.

- Yields reported are typically high, around 80-90%.

Protection-Deprotection Strategy

The tert-butyl carbamate group is often introduced early to protect the amine functionality during subsequent synthetic steps, such as:

- Alkylation or acylation reactions on the cyclohexyl ring.

- Ring-opening or substitution reactions involving cyclopropylamine.

After completion of the synthesis, the tert-butyl protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed, to yield the free amine.

Research Findings and Optimization

- A study optimizing α-ketoamide derivatives showed that incorporating cyclopropyl substituents on amide nitrogens can be efficiently achieved by coupling Boc-protected intermediates with cyclopropylamine using cesium carbonate in acetonitrile, yielding up to 70% after purification.

- The use of Dess–Martin periodinane oxidation and lithium borohydride reduction steps in related syntheses has improved overall yields and reduced reaction times, indicating potential applicability in preparing carbamate derivatives with cyclopropylamino groups.

- Carbodiimide-mediated coupling with hydroxybenzotriazole additives is preferred for high stereoselectivity and minimal racemization in carbamate formation.

- Bulb-to-bulb distillation and flash chromatography are effective purification methods to isolate the final tert-butyl carbamate product with high purity.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination of cyclohexyl derivative | Cyclopropylamine, base (e.g., N-methylmorpholine) | CH2Cl2, DMF | 18–24 h | 80–90 | Coupling with carbodiimide and HOBt improves yield |

| Carbamate protection | tert-Butyl chloroformate or Boc anhydride | CH2Cl2, acetonitrile | 1–4 h | 85–95 | Low temperature to maintain stereochemistry |

| Oxidation/reduction (optional) | LiBH4 reduction, Dess–Martin periodinane oxidation | CH2Cl2 | 2–4 h | 90–96 | Enhances purity and yield in multi-step syntheses |

| Deprotection (if required) | Trifluoroacetic acid | CH2Cl2 | 18 h | 80–85 | Acidic cleavage of Boc group |

Notes on Stereochemistry and Purification

- The cyclopropylamino substitution on the cyclohexyl ring requires careful control of stereochemistry; reaction conditions are optimized to avoid racemization.

- Purification by flash chromatography using cyclohexane/ethyl acetate gradients or bulb-to-bulb distillation ensures the isolation of stereochemically pure tert-butyl carbamate derivatives.

- Analytical methods such as NMR, HRMS, and HPLC are employed to confirm structure and purity.

Q & A

Q. What protocols ensure reproducibility in analytical method validation?

- Methodology :

- ICH guidelines : Validate HPLC methods for linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ using spiked samples .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.